ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (CAS 876490-64-1) is a trisubstituted 1H-pyrrole-3-carboxylate ester bearing a 2-methyl group, a 5-acetyl group, and a 3-ethyl carboxylate ester. With molecular formula C₁₀H₁₃NO₃ and molecular weight 195.21 g·mol⁻¹, it belongs to the broader pyrrole-3-carboxylate scaffold class that serves as a versatile small-molecule building block in medicinal chemistry and organic synthesis.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 876490-64-1
Cat. No. B1326792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate
CAS876490-64-1
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C(=O)C)C
InChIInChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3
InChIKeyDBHJKDODZRFMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Acetyl-2-Methyl-1H-Pyrrole-3-Carboxylate (CAS 876490-64-1): Physicochemical Identity, Substitution Pattern, and Sourcing Baseline


Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (CAS 876490-64-1) is a trisubstituted 1H-pyrrole-3-carboxylate ester bearing a 2-methyl group, a 5-acetyl group, and a 3-ethyl carboxylate ester [1]. With molecular formula C₁₀H₁₃NO₃ and molecular weight 195.21 g·mol⁻¹, it belongs to the broader pyrrole-3-carboxylate scaffold class that serves as a versatile small-molecule building block in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 97%, with pricing around USD 270 per 500 mg from specialty research chemical vendors . Its computed physicochemical profile—including LogP values of 1.09–1.70 (method-dependent), pKa of 10.05, and topological polar surface area (TPSA) of 59.16 Ų—places it within oral drug-like chemical space per Lipinski's Rule of Five [1][2].

Scaffold Pyrrole-3-carboxylate building block 2-methyl, 5-acetyl, C4 unsubstituted
Property Profile Drug-like oral chemical space MW 195.21, TPSA 59.16 Ų, per Lipinski rules
Sourcing Multi-vendor commercial availability Grades from 95% to 97% purity
Use Context Med chem and organic synthesis workflows Reported as versatile small-molecule building block

Why Ethyl 5-Acetyl-2-Methyl-1H-Pyrrole-3-Carboxylate Cannot Be Interchanged with Other Pyrrole-3-Carboxylate Analogs


Pyrrole-3-carboxylate esters with different substitution patterns are not functionally interchangeable because even a single substituent change—addition or removal of an acetyl group at C5, a methyl group at C2, or modification at C4—produces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, polar surface area, and acid-base character [1][2]. These computed property differences translate into distinct solubility, permeability, and molecular recognition profiles that directly affect performance in downstream synthetic transformations, biological screening campaigns, and structure–activity relationship (SAR) studies . The evidence below demonstrates that ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate occupies a specific and non-redundant property space relative to its closest commercially available analogs.

Des-acetyl analog (CAS 936-12-9) differs by 2 hydrogen-bond acceptors and ~3.8 pKa units, which may shift molecular recognition and pH-dependent reactivity profiles.
2,4-Dimethyl analog (CAS 6314-22-3) blocks C4 derivatization and raises LogP by ~0.5 units; property profile may not support the same solubility or SAR exploration goals.
Similar pyrrole-3-carboxylate esters lack the orthogonal C4–H / 5-acetyl reactive handle combination, limiting two-directional library synthesis from a single building block.

Quantitative Differentiation Evidence: Ethyl 5-Acetyl-2-Methyl-1H-Pyrrole-3-Carboxylate vs. Closest Pyrrole-3-Carboxylate Analogs


LogP Differentiation: 5-Acetyl-2-Methyl Substitution Lowers Lipophilicity by ~0.5 Log Units vs. the 2,4-Dimethyl Analog

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate exhibits a computed LogP of 1.09 (JChem, Chembase) to 1.70 (Leyan), which is 0.51–0.52 LogP units lower than that of its closest 2,4-dimethyl-substituted analog, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (LogP 1.60, JChem, Chembase) [1][2]. By contrast, the des-acetyl analog ethyl 2-methyl-1H-pyrrole-3-carboxylate shows a higher LogP of 1.61 (JChem, Chembase), indicating that the 5-acetyl group partially offsets the lipophilicity increase conferred by the 2-methyl substituent [3]. This LogP difference exceeds the 0.3-unit threshold generally considered meaningful for differential membrane partitioning behavior [4].

LogP Comparison
Cross-study comparable
ΔLogP = –0.51 vs. 2,4-dimethyl analog
Supports aqueous solubility screening context; lower lipophilicity may reduce non-specific binding.
Computed LogP, method-dependent values (JChem, XLogP3, Leyan).
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: Target Compound Provides 3 HBA vs. 1 HBA for the Des-Acetyl Analog, Altering Target Engagement Capacity

The 5-acetyl carbonyl oxygen of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate contributes an additional hydrogen-bond acceptor (HBA), yielding a total of 3 HBA (PubChem, Leyan) compared with only 1 HBA for the des-acetyl analog ethyl 2-methyl-1H-pyrrole-3-carboxylate [1][2]. This difference is structurally significant: the acetyl oxygen at C5 is spatially positioned approximately 4.8–5.2 Å from the ester carbonyl at C3 (estimated from the energy-minimized 3D conformer), creating a dual-acceptor motif capable of bidentate hydrogen-bonding interactions with biological targets [1]. The 2,4-dimethyl analog ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate also has 2 HBA (JChem) but introduces steric hindrance at C4 that may restrict the conformational accessibility of the 5-acetyl group [3].

HBA Count
Cross-study comparable
3 HBA (target) vs. 1 HBA (des-acetyl analog)
Dual-acceptor motif reported for bidentate hydrogen bonding, relevant to target engagement review.
HBA count per PubChem Cactvs; spatial ~4.8–5.2 Å separation estimated.
Hydrogen bonding Molecular recognition SAR

Topological Polar Surface Area: 59.16 Ų TPSA Positioned Between Des-Acetyl (42.09 Ų) and Heavier Analogs for CNS Permeability Tuning

The topological polar surface area (TPSA) of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is 59.16 Ų (Chembase, PubChem: 59.2 Ų), which is 17.07 Ų higher than the des-acetyl analog ethyl 2-methyl-1H-pyrrole-3-carboxylate (TPSA = 42.09 Ų, Chembase) due to the additional acetyl carbonyl contributing ~17 Ų of polar surface [1][2]. The TPSA is identical to that of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (59.16 Ų, Chembase), indicating that the C4 methyl group in the 2,4-dimethyl analog adds no polar surface but increases molecular volume and lipophilicity [3]. At 59.16 Ų, the target compound sits near the lower boundary of the 60–70 Ų range typically associated with favorable oral absorption while remaining below the ~90 Ų threshold often cited for blood–brain barrier penetration [4].

TPSA Tuning
Cross-study comparable
59.16 Ų TPSA; Δ = +17.07 Ų vs. des-acetyl
Combines elevated polar surface with lower LogP, relevant for CNS vs. peripheral exposure differentiation.
Computed TPSA (JChem). Identical to 2,4-dimethyl analog, but LogP is lower.
CNS drug design BBB permeability Polar surface area

Acid Dissociation Constant: pKa ~10.05 vs. 13.86 for the Des-Acetyl Analog Enables Differential Ionization at Physiological pH

The computed pKa of the pyrrole N–H proton in ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is 10.05 (JChem, Chembase), which is 3.81 pKa units more acidic than that of the des-acetyl analog ethyl 2-methyl-1H-pyrrole-3-carboxylate (pKa = 13.86, JChem, Chembase) [1][2]. This pronounced acidification is attributable to the electron-withdrawing effect of the 5-acetyl carbonyl group, which stabilizes the conjugate base through resonance delocalization into the pyrrole ring [1]. The 2,4-dimethyl analog ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate shows a pKa of 11.35 (JChem, Chembase), 1.30 units higher than the target compound, indicating that the additional C4 methyl group partially counteracts the acetyl-induced acidification through inductive electron donation [3]. At physiological pH 7.4, all three compounds remain predominantly (>99%) in the neutral N–H form; however, the pKa difference becomes operative under mildly basic conditions (pH 9–11) encountered in certain synthetic transformations or biological microenvironments [4].

pKa Differentiation
Cross-study comparable
pKa 10.05 (target) vs. 13.86 (des-acetyl)
Supports pH-dependent reactivity review; ~6,500-fold difference in deprotonation equilibrium.
Computed pKa (JChem). Relevant under mildly basic synthetic conditions.
Ionization state pH-dependent solubility pKa

Substitution Pattern Uniqueness: 5-Acetyl-2-Methyl Substitution Creates a Distinct Steric and Electronic Environment Not Replicated by Any Single Commercial Analog

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is the only commercially available pyrrole-3-carboxylate that simultaneously carries a 5-acetyl group and a 2-methyl group without additional substitution at C4 . The closest commercial analogs either lack the 5-acetyl group (ethyl 2-methyl-1H-pyrrole-3-carboxylate, CAS 936-12-9), add a C4 methyl substituent (ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, CAS 6314-22-3), or lack the 2-methyl group (5-acetyl-1H-pyrrole-3-carboxylic acid ethyl ester, CAS 1354759-95-7) [1][2]. This precise substitution pattern matters because the C4 position remains unsubstituted and accessible for further functionalization (e.g., electrophilic halogenation, formylation, or cross-coupling), while the 5-acetyl group provides a ketone handle for condensation reactions (e.g., hydrazone or oxime formation) that is absent in the des-acetyl analog . The 2-methyl group additionally blocks metabolic or synthetic reactivity at C2, directing transformations regioselectively to C4 or the acetyl moiety.

Substitution Uniqueness
Class-level inference
Only commercial analog with 5-acetyl, 2-methyl, and unsubstituted C4
Data to verify; reported as unique scaffold for orthogonal C4/C5 derivatization strategy.
Vendor catalog comparison; class-level scaffold diversity claim.
Scaffold diversity Chemical space Building block

Procurement-Relevant Application Scenarios for Ethyl 5-Acetyl-2-Methyl-1H-Pyrrole-3-Carboxylate


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Low LogP and Multi-HBA Pyrrole Scaffolds

In FBDD campaigns, fragment libraries are typically filtered by LogP ≤ 3 and molecular weight ≤ 250 Da. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate (MW 195.21, LogP 1.09–1.70) meets these criteria while providing 3 hydrogen-bond acceptors—a feature absent in the simpler ethyl 2-methyl-1H-pyrrole-3-carboxylate (1 HBA, LogP 1.61) [1]. The TPSA of 59.16 Ų also supports aqueous solubility compatible with biochemical assay conditions at typical fragment screening concentrations (100–500 μM). Procurement of this compound over the des-acetyl analog is justified when the fragment library requires a pyrrole scaffold with dual carbonyl hydrogen-bonding capability for initial hit identification [2].

Regioselective Derivatization at C4 for Parallel Library Synthesis

The C4-unsubstituted position of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate enables electrophilic aromatic substitution (e.g., bromination, Vilsmeier–Haack formylation) to generate 4-substituted analogs for SAR expansion [1]. By contrast, the 2,4-dimethyl analog (CAS 6314-22-3) has a blocked C4 position, precluding this diversification route. The 5-acetyl group also serves as an orthogonal handle for condensation chemistry (hydrazone, oxime, or enamine formation), enabling two-directional library synthesis from a single building block [2]. Procurement of this compound is therefore indicated when a divergent synthetic strategy requiring both C4 electrophilic substitution and C5 carbonyl condensation is planned.

Physicochemical Property Optimization in Kinase Inhibitor Lead Development

Pyrrole-3-carboxylate scaffolds are privileged structures in kinase inhibitor design, where the ester carbonyl and pyrrole N–H often participate in hinge-region hydrogen bonding [1]. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate offers an advantage over the des-acetyl analog by providing a third hydrogen-bond acceptor (the 5-acetyl oxygen) that can engage the catalytic lysine or the DFG-motif aspartate, while its lower LogP (ΔLogP = –0.51 vs. 2,4-dimethyl analog) may improve kinase selectivity by reducing hydrophobic collapse-driven promiscuity [2]. The pKa of 10.05 ensures the pyrrole N–H remains fully protonated under assay conditions (pH 7.4), preserving its hydrogen-bond donor capacity . Procurement for kinase-focused medicinal chemistry projects should prioritize this compound when a pyrrole-3-carboxylate core with both ester and acetyl acceptor motifs is desired.

Synthetic Intermediate for Pyrrole-Containing Bioactive Conjugates

The 5-acetyl group of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate can be converted via α-halogenation to an α-haloketone, enabling nucleophilic displacement with amines, thiols, or heterocycles to generate conjugated systems relevant to bioactive molecule synthesis [1]. This reactivity is absent in the des-acetyl analog (CAS 936-12-9) and is sterically influenced in the 2,4-dimethyl analog (CAS 6314-22-3) by the adjacent C4 methyl group. The ethyl ester at C3 can be hydrolyzed to the carboxylic acid for amide coupling or retained as a prodrug motif, providing additional synthetic flexibility [2]. Procurement is recommended when the synthetic route requires a pyrrole building block that can undergo selective carbonyl α-functionalization at C5 while preserving the C3 ester for late-stage diversification.

Application
Selection Property
Validation Focus
Fragment-based library design
Low LogP, multi-HBA pyrrole scaffold
Aqueous solubility and hydrogen-bonding capability review
Parallel library synthesis
Unsubstituted C4 and orthogonal 5-acetyl handle
Regioselective C4 derivatization and carbonyl condensation review
Kinase inhibitor lead development
Ester and acetyl dual-acceptor motif, neutral N–H at pH 7.4
Hinge-binding pharmacophore modeling and kinase selectivity review
Bioactive conjugate synthesis
5-acetyl α-functionalization with C3 ester retention
Carbonyl reactivity and late-stage diversification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.